1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)-
Description
Historical Context of Indole-Based Heterocyclic Compounds
Indole chemistry traces its origins to the 19th century, with Emil Fischer’s seminal 1883 discovery of the Fischer indole synthesis, which enabled the cyclization of phenylhydrazines and carbonyl compounds into indole scaffolds. This method laid the foundation for synthesizing structurally diverse indoles, including natural alkaloids like strychnine and synthetic pharmaceuticals. The Reissert synthesis (1900s) further expanded access to N-substituted indoles through nitro-group reductions and cyclizations, while the Madelung synthesis (1912) introduced high-temperature base-mediated cyclization of N-aryl amides.
By the late 20th century, transition-metal catalysis revolutionized indole functionalization. Palladium-catalyzed amination (Buchwald–Hartwig) and copper-mediated Ullmann couplings enabled precise C–N bond formations, facilitating the synthesis of complex derivatives like 4,6-dichloro-N-(methylsulfonyl)-1H-indole-2-carboxamide. These advancements allowed chemists to systematically introduce electron-withdrawing groups (e.g., halogens, sulfonyls) and hydrogen-bonding motifs (e.g., carboxamides) to modulate bioactivity.
Significance of Halogenation and Sulfonylation in Indole Derivatives
Halogenation at the 4- and 6-positions of the indole nucleus profoundly influences electronic and steric properties. Chlorine atoms, with their strong electron-withdrawing effects, enhance aromatic ring electrophilicity, promoting interactions with electron-rich biological targets. For example, in antituberculosis indole-2-carboxamides, chloro-substitutions at analogous positions improve potency by stabilizing charge-transfer complexes with mycobacterial enzymes.
Sulfonylation of the carboxamide nitrogen introduces a methylsulfonyl (–SO₂CH₃) group, which enhances solubility via polar interactions and stabilizes protein-ligand binding through sulfone-oxygen hydrogen bonds. Comparative studies of sulfonylated vs. non-sulfonylated indole carboxamides demonstrate that the –SO₂CH₃ group reduces metabolic degradation by shielding the amide bond from hydrolytic enzymes. This modification is critical for optimizing pharmacokinetic profiles in drug candidates.
Role of Carboxamide Functionalization in Bioactive Molecule Design
The 2-carboxamide group is a cornerstone of bioactive indole design. Its planar configuration and hydrogen-bonding capacity enable interactions with protease active sites, kinase domains, and DNA grooves. In 4,6-dichloro-N-(methylsulfonyl)-1H-indole-2-carboxamide, the carboxamide serves dual roles: (1) acting as a hydrogen-bond donor/acceptor to anchor the molecule to therapeutic targets, and (2) providing a synthetic handle for further derivatization. N-Sulfonylation of the carboxamide nitrogen, as seen here, sterically blocks oxidative metabolism at this position, prolonging half-life in vivo.
Modern synthetic routes to such compounds often employ palladium-catalyzed cross-coupling or electrochemical methods to install the carboxamide group regioselectively. For instance, Buchwald–Hartwig amination allows the coupling of 2-bromoindole intermediates with methylsulfonamide precursors under mild conditions, achieving high yields without racemization. These advancements underscore the carboxamide’s versatility in balancing synthetic feasibility and bioactivity.
Properties
CAS No. |
648417-07-6 |
|---|---|
Molecular Formula |
C10H8Cl2N2O3S |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
4,6-dichloro-N-methylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-18(16,17)14-10(15)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3,(H,14,15) |
InChI Key |
UGGNFFRAMDPWAD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- typically involves the activation of the carboxyl group and its subsequent reaction with amines to form the carboxamide. Common reagents used in this process include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction conditions often involve the use of solvents like methanol and toluene, with catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)
Recent studies have highlighted the compound's efficacy as an ASK1 inhibitor, which is crucial for the treatment of ulcerative colitis. The compound demonstrated potent anti-ASK1 kinase activity, showing stronger inhibitory effects than previously known ASK1 inhibitors. In a mouse model of ulcerative colitis induced by dextran sulfate sodium, it significantly reduced disease activity and inflammatory responses by repressing the phosphorylation of the ASK1-p38/JNK signaling pathways and decreasing inflammatory cytokine levels .
| Parameter | Compound 19 | Comparison (GS-4997) |
|---|---|---|
| ASK1 Inhibition | Potent | Moderate |
| In vivo Efficacy | Significant reduction in DAI | Less effective |
| Inflammatory Cytokines | Suppressed | Not significantly affected |
Antituberculosis Activity
Indole-2-carboxamides have been identified as promising candidates against Mycobacterium tuberculosis. The compound exhibited low micromolar potency and improved metabolic stability when specific substitutions were made on the indole ring. Structure-activity relationship studies indicated that modifications could enhance activity while maintaining solubility .
| Modification | Effect on Activity |
|---|---|
| Chloro/fluoro substitutions | Increased potency |
| Alkyl group attachment | Improved metabolic stability |
Mechanistic Insights
The mechanism of action for these compounds often involves modulation of critical signaling pathways associated with inflammation and infection. The inhibition of ASK1 is particularly relevant in conditions characterized by excessive apoptosis and inflammation, such as ulcerative colitis. By targeting these pathways, 1H-Indole-2-carboxamide derivatives can potentially mitigate disease progression and improve patient outcomes.
Case Study 1: Ulcerative Colitis Treatment
In a controlled study involving a dextran sulfate sodium mouse model, administration of the compound resulted in:
- Weight Maintenance: Mice treated with the compound maintained their body weight compared to untreated controls.
- Colonic Health: Significant reduction in colonic shortening was observed.
- Inflammation Markers: Decreased levels of inflammatory markers were noted in colon tissues.
These findings underscore the therapeutic potential of this compound in managing ulcerative colitis .
Case Study 2: Antituberculosis Screening
A phenotypic screening approach identified this class of compounds as effective against Mycobacterium tuberculosis. The lead candidate demonstrated:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Differences :
- Heterocyclic Core : The indole core in the target compound may confer distinct electronic and steric properties compared to pyrazole or imidazothiazole derivatives, affecting binding to biological targets .
- Substituent Positions : The dichloro groups at C4 and C6 in the target compound likely enhance lipophilicity and steric hindrance compared to sulfonamide-substituted analogs at C5 (e.g., ).
Physicochemical Properties
- However, dichloro substitutions may counterbalance this by increasing hydrophobicity .
- Stability : Sulfonamide groups generally enhance metabolic stability compared to ester or amide derivatives, as seen in related compounds .
Biological Activity
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)-
- Molecular Formula : C10H9Cl2N3O3S
- Molar Mass : 307.16 g/mol
- CAS Number : Not specified in the sources.
Antituberculosis Activity
Indole-2-carboxamides, including derivatives such as 1H-Indole-2-carboxamide, have been identified as promising candidates in the fight against tuberculosis. A study highlighted that certain indole-2-carboxamide analogs exhibited low micromolar potency against Mycobacterium tuberculosis (Mtb). The structure-activity relationship studies indicated that modifications at the 4 and 6 positions of the indole ring could enhance metabolic stability while maintaining or improving anti-Mtb activity .
ASK1 Inhibition
Recent research has shown that indole-2-carboxamide derivatives can serve as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in various diseases, including ulcerative colitis. A specific derivative demonstrated significant anti-ASK1 kinase activity and was more effective than previously known inhibitors in cellular assays. In a mouse model of ulcerative colitis, this compound reduced disease severity and inflammatory responses significantly .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is closely linked to their structural features. The following table summarizes key findings from SAR studies related to indole-2-carboxamides:
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various indole derivatives, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX). Some derivatives showed promising results with significant COX-2 inhibitory activity and favorable selectivity indices compared to traditional NSAIDs like celecoxib .
Ulcerative Colitis Model
In a dextran sulfate sodium (DSS)-induced mouse model for ulcerative colitis, a specific indole derivative demonstrated a marked reduction in body weight loss and colonic shortening. Histological analysis revealed decreased inflammatory cell infiltration in colon tissues, indicating potential therapeutic efficacy for inflammatory bowel diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
